molecular formula C5H2ClN3O2 B6178595 7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one CAS No. 2680539-01-7

7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one

Cat. No.: B6178595
CAS No.: 2680539-01-7
M. Wt: 171.54 g/mol
InChI Key: NAPVNGBFVAMJRG-UHFFFAOYSA-N
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Description

7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyrimidine derivative with an oxazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce an oxazole-pyrimidine oxide .

Scientific Research Applications

7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Properties

CAS No.

2680539-01-7

Molecular Formula

C5H2ClN3O2

Molecular Weight

171.54 g/mol

IUPAC Name

7-chloro-3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one

InChI

InChI=1S/C5H2ClN3O2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10)

InChI Key

NAPVNGBFVAMJRG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)OC(=O)N2

Purity

95

Origin of Product

United States

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